molecular formula C10H15N3OS B7544555 (4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone

(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone

Cat. No. B7544555
M. Wt: 225.31 g/mol
InChI Key: DKVDUBYTTIRPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone, commonly known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of MPTM is not fully understood. However, studies have suggested that MPTM exerts its anticancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. MPTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in inflammation and cancer development. In addition, MPTM has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
MPTM has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPTM can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. MPTM has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Furthermore, MPTM has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

MPTM has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized with high yields and good purity. MPTM has also been shown to have low toxicity in vitro, which makes it a suitable candidate for further preclinical studies. However, one limitation of MPTM is that its mechanism of action is not fully understood, which hinders its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on MPTM. One potential direction is to investigate the efficacy of MPTM in animal models of cancer and inflammation. This will provide valuable information on the pharmacokinetics and toxicity of MPTM in vivo. Another direction is to elucidate the mechanism of action of MPTM, which will provide insights into its potential targets for therapeutic intervention. Furthermore, the development of MPTM derivatives with improved potency and selectivity could lead to the discovery of novel therapeutic agents for the treatment of cancer and inflammation.

Synthesis Methods

MPTM can be synthesized through a multistep process involving the reaction of 4-methyl-1,3-thiazol-5-amine with 4-methylpiperazine-1-carboxylic acid chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form MPTM. This synthesis method has been optimized to produce high yields of MPTM with good purity.

Scientific Research Applications

MPTM has been extensively studied for its potential therapeutic applications. In vitro studies have shown that MPTM exhibits potent anti-inflammatory and anticancer activities. MPTM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, MPTM has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-8-9(15-7-11-8)10(14)13-5-3-12(2)4-6-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDUBYTTIRPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperazin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone

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